4-Butyl-4-methyl-1,2-diphenyl-3,5-pyrazolidinedione
Description
Properties
CAS No. |
26598-82-3 |
|---|---|
Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-butyl-4-methyl-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C20H22N2O2/c1-3-4-15-20(2)18(23)21(16-11-7-5-8-12-16)22(19(20)24)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3 |
InChI Key |
QBXQDSFAILUQAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategy
The primary synthetic approach to 4-Butyl-4-methyl-1,2-diphenyl-3,5-pyrazolidinedione involves the cyclization of ethoxycarbonylacetohydrazide under basic conditions. Sodium methoxide is commonly employed as the base catalyst to facilitate the cyclization, leading to the formation of the pyrazolidinedione ring system with the desired substitution pattern.
- Starting Material: Ethoxycarbonylacetohydrazide
- Cyclization Agent: Sodium methoxide
- Reaction Outcome: Formation of the pyrazolidinedione ring with butyl and methyl substitutions at position 4 and diphenyl groups at positions 1 and 2
This method is a classical approach to constructing the pyrazolidinedione core and is adaptable for scale-up in industrial settings by optimizing reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity.
Industrial Scale Production
In industrial contexts, the synthesis follows similar mechanistic pathways but incorporates process intensification techniques such as:
- Use of automated reactors
- Continuous flow chemistry to improve reaction control and throughput
- Optimization of reagent concentrations and reaction temperature to enhance selectivity and reduce by-products
These modifications allow for efficient large-scale production while maintaining high product quality and minimizing environmental impact.
Alternative Synthetic Approaches and Related Condensation Reactions
Condensation of Hydrazine Derivatives
Research literature indicates that condensation reactions involving N,N-diphenyl-N-butylhydrazine derivatives can also lead to the formation of 4-Butyl-4-methyl-1,2-diphenyl-3,5-pyrazolidinedione or closely related analogs. For example, condensation of appropriate hydrazine derivatives with diketones or ketoesters in ethanol under basic catalysis (e.g., sodium ethoxide) has been demonstrated to yield pyrazolidinedione derivatives with varying substitution patterns.
Use of Prenylated and Alkylated Precursors
Other pyrazolidinedione derivatives such as 4-prenyl-1,2-diphenyl-3,5-pyrazolidinedione have been synthesized by condensation of dimethylallyl-substituted ketoesters with diphenylhydrazine in ethanol in the presence of sodium ethoxide. This method suggests the feasibility of introducing alkyl and butyl groups at position 4 via similar condensation and cyclization protocols.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol or Methanol | Polar protic solvents favor cyclization |
| Base | Sodium methoxide or Sodium ethoxide | Facilitates deprotonation and ring closure |
| Temperature | Reflux (approximately 78–85 °C) | Ensures completion of cyclization |
| Reaction Time | Several hours (4–12 hours) | Monitored by TLC or HPLC for conversion |
| Work-up | Acidification followed by extraction | Isolates the pyrazolidinedione product |
Optimization focuses on balancing reaction time and temperature to maximize yield while minimizing side reactions such as over-alkylation or ring cleavage.
Analytical and Purification Techniques
After synthesis, the compound is typically purified by recrystallization or chromatographic methods. Analytical techniques employed to confirm the structure and purity include:
- Nuclear Magnetic Resonance Spectroscopy (NMR): To verify the substitution pattern and ring structure
- Mass Spectrometry (MS): To confirm molecular weight (322.4 g/mol)
- Infrared Spectroscopy (IR): To identify characteristic carbonyl (dione) stretches
- High-Performance Liquid Chromatography (HPLC): To assess purity and monitor reaction progress
Gas chromatography coupled with mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is recommended for quantification in biological matrices during pharmacological studies.
Summary Table of Preparation Methods
| Methodology | Starting Materials | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of Ethoxycarbonylacetohydrazide | Ethoxycarbonylacetohydrazide, sodium methoxide | Reflux in methanol/ethanol, basic medium | Straightforward, high yield, scalable | Requires careful control of base and temperature |
| Condensation of Hydrazine Derivatives | N,N-diphenyl-N-butylhydrazine, diketones/ketoesters | Reflux in ethanol with sodium ethoxide | Allows variation in substituents | May require longer reaction times and purification |
| Industrial Continuous Flow Synthesis | Same as above, optimized for scale | Automated reactors, controlled flow and temperature | High efficiency, reproducibility | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
4-Butyl-4-methyl-1,2-diphenyl-3,5-pyrazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Anti-inflammatory Properties
One of the primary applications of 4-butyl-4-methyl-1,2-diphenyl-3,5-pyrazolidinedione is its use as an anti-inflammatory agent. Research indicates that compounds in the pyrazolidinedione class exhibit significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone. The compound's mechanism involves the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory process .
Analgesic Effects
In addition to its anti-inflammatory properties, this compound has been studied for its analgesic effects. It can alleviate pain through similar mechanisms as other analgesics by modulating pain pathways and reducing inflammation .
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of 4-butyl-4-methyl-1,2-diphenyl-3,5-pyrazolidinedione. It has shown efficacy against various bacterial strains, indicating its potential as a therapeutic agent in treating bacterial infections .
Pesticidal Activity
The derivatives of pyrazolidinediones, including 4-butyl-4-methyl-1,2-diphenyl-3,5-pyrazolidinedione, have been explored for their pesticidal properties. These compounds can act as effective agents against various pests and diseases affecting crops . Their application can enhance agricultural productivity while minimizing the reliance on traditional chemical pesticides.
Chemical Synthesis
This compound is also utilized in the synthesis of other chemical entities due to its reactive functional groups. It serves as a building block in organic chemistry for developing more complex molecules with desired biological activities .
Case Studies and Research Findings
Several studies have documented the effectiveness of 4-butyl-4-methyl-1,2-diphenyl-3,5-pyrazolidinedione in various applications:
- A study published in Current Chemistry Letters highlighted the synthesis and characterization of pyrazolidinedione derivatives and their biological activities, emphasizing their potential therapeutic uses .
- Research conducted on antibacterial properties demonstrated that this compound exhibited significant activity against strains such as E. coli and S. aureus, suggesting its viability as an alternative antimicrobial agent .
Mechanism of Action
The mechanism of action of 4-Butyl-4-methyl-1,2-diphenyl-3,5-pyrazolidinedione involves the inhibition of prostaglandin synthesis. This compound reduces the production of prostaglandin H and prostacyclin, which are mediators of inflammation and pain. By inhibiting these pathways, the compound exerts its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and pharmacological differences between 4-butyl-4-methyl-1,2-diphenyl-3,5-pyrazolidinedione and its analogs:
Key Observations:
- Substituent Effects: Phenylbutazone: The butyl group enhances lipophilicity, contributing to prolonged half-life but increasing ulcerogenic risk . Feprazone: The prenyl group reduces direct gastric irritation while maintaining anti-inflammatory efficacy . Suxibuzone: Esterification of the hydroxymethyl group (via succinate) improves solubility and reduces direct mucosal contact, lowering toxicity .
Pharmacological and Toxicological Profiles
Phenylbutazone :
- Efficacy : Potent anti-inflammatory and antipyretic effects, comparable to feprazone .
- Toxicity : High ulcerogenicity, hematotoxicity (e.g., agranulocytosis), and acute toxicity (oral LD50 in rats: 245 mg/kg) .
Feprazone :
- Efficacy : Similar anti-inflammatory potency to phenylbutazone but with reduced ulcerogenic activity (50% lower incidence in rat models) .
Suxibuzone :
- Prodrug Mechanism : Hydrolysis releases the active metabolite (4-butyl-4-hydroxymethyl derivative), minimizing gastric irritation .
4-Butyl-4-methyl-1,2-diphenyl-3,5-pyrazolidinedione :
- Hypothesized Profile : The methyl group may sterically hinder metabolic oxidation, prolonging half-life. However, dual alkyl groups could exacerbate hepatotoxicity risks, as seen in phenylbutazone derivatives .
Biological Activity
4-Butyl-4-methyl-1,2-diphenyl-3,5-pyrazolidinedione, commonly known as phenylbutazone, is a synthetic compound belonging to the pyrazolidine family. It has been widely studied for its biological activity, particularly its anti-inflammatory and analgesic properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, potential therapeutic applications, and associated risks.
Chemical Structure and Properties
The molecular formula of 4-butyl-4-methyl-1,2-diphenyl-3,5-pyrazolidinedione is , with a molar mass of approximately 322.4 g/mol. The compound features a complex structure characterized by two phenyl groups and a butyl side chain attached to a pyrazolidinedione core.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O2 |
| Molar Mass | 322.401 g/mol |
| LogP | 4.3079 |
| PSA | 40.620 |
4-Butyl-4-methyl-1,2-diphenyl-3,5-pyrazolidinedione exhibits significant biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes . This inhibition leads to a decrease in prostaglandin synthesis, which plays a crucial role in mediating inflammation and pain. By reducing prostaglandin levels, the compound alleviates symptoms associated with various inflammatory conditions such as arthritis and gout .
Anti-inflammatory Effects
The anti-inflammatory effects of phenylbutazone are attributed to its ability to inhibit both COX-1 and COX-2 enzymes. This dual inhibition results in a reduction of inflammatory mediators, providing relief from pain and swelling in affected tissues .
Analgesic Properties
The analgesic effects are closely linked to its anti-inflammatory action. By mitigating inflammation, phenylbutazone indirectly reduces pain perception in patients suffering from chronic inflammatory diseases .
Pharmacokinetics
Phenylbutazone is rapidly absorbed following oral administration. A single dose can lead to peak plasma concentrations within approximately 2.5 hours. The drug is extensively bound to plasma proteins, which influences its distribution and elimination .
Metabolism and Excretion
The metabolism of phenylbutazone involves oxidation and conjugation pathways. Notably, approximately 60% of urinary metabolites have been identified as C-glucuronides formed through direct coupling with glucuronic acid . The biological half-life is notably long, averaging around 70 hours, which can vary significantly among individuals due to genetic factors .
Therapeutic Applications
Phenylbutazone has been primarily used in the treatment of:
- Rheumatoid Arthritis : It helps reduce inflammation and pain.
- Gout : Effective in alleviating acute attacks.
- Other Inflammatory Conditions : Such as ankylosing spondylitis and osteoarthritis.
However, due to safety concerns related to its side effects, particularly hematologic toxicity (e.g., agranulocytosis), its use has become limited in recent years .
Clinical Observations
Several case studies have documented the adverse effects associated with phenylbutazone use:
- Agranulocytosis : Documented cases have shown that patients developed severe blood dyscrasias following treatment with phenylbutazone. Regular monitoring of blood counts is recommended during therapy .
- Gastrointestinal Toxicity : Reports indicate that gastrointestinal upset can occur, necessitating immediate cessation of the drug upon symptom onset .
Comparative Studies
Research comparing phenylbutazone with other non-steroidal anti-inflammatory drugs (NSAIDs) has indicated that while it may be effective for certain conditions, newer agents with better safety profiles are preferred in clinical practice today .
Q & A
Q. Why do some studies report potent COX-1 inhibition while others emphasize COX-2 selectivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
